N-(4-(4-benzylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide N-(4-(4-benzylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 941883-68-7
VCID: VC7410748
InChI: InChI=1S/C25H22N2O3S2/c1-32(29,30)22-13-9-20(10-14-22)16-24(28)27-25-26-23(17-31-25)21-11-7-19(8-12-21)15-18-5-3-2-4-6-18/h2-14,17H,15-16H2,1H3,(H,26,27,28)
SMILES: CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)CC4=CC=CC=C4
Molecular Formula: C25H22N2O3S2
Molecular Weight: 462.58

N-(4-(4-benzylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

CAS No.: 941883-68-7

Cat. No.: VC7410748

Molecular Formula: C25H22N2O3S2

Molecular Weight: 462.58

* For research use only. Not for human or veterinary use.

N-(4-(4-benzylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide - 941883-68-7

Specification

CAS No. 941883-68-7
Molecular Formula C25H22N2O3S2
Molecular Weight 462.58
IUPAC Name N-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide
Standard InChI InChI=1S/C25H22N2O3S2/c1-32(29,30)22-13-9-20(10-14-22)16-24(28)27-25-26-23(17-31-25)21-11-7-19(8-12-21)15-18-5-3-2-4-6-18/h2-14,17H,15-16H2,1H3,(H,26,27,28)
Standard InChI Key PLOFPWAOVCGULR-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)CC4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three primary components:

  • Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur atoms, known for its electron-rich properties and role in bioactive molecules .

  • Benzylphenyl group: A biphenyl system with a benzyl substituent, contributing to hydrophobic interactions and structural rigidity.

  • Methylsulfonylphenyl acetamide: A sulfonamide-linked acetamide moiety, often associated with enzyme inhibition and metabolic stability.

The molecular formula is C<sub>24</sub>H<sub>22</sub>N<sub>2</sub>O<sub>3</sub>S<sub>2</sub>, with a molecular weight of 450.57 g/mol. The IUPAC name systematically describes the connectivity: N-(4-(4-benzylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number941883-68-7
Molecular FormulaC<sub>24</sub>H<sub>22</sub>N<sub>2</sub>O<sub>3</sub>S<sub>2</sub>
Molecular Weight450.57 g/mol
SMILESCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C
InChI KeyMYIJTSDQQWONCT-UHFFFAOYSA-N

Solubility and Stability

While solubility data for the specific compound are unavailable, structural analogs with sulfonamide groups typically exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) but limited aqueous solubility. The methylsulfonyl group enhances metabolic stability by resisting oxidative degradation, a feature critical for drug candidates .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of N-(4-(4-benzylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide involves multi-step organic reactions:

Step 1: Thiazole Ring Formation

The thiazole core is synthesized via the Hantzsch thiazole synthesis, condensing α-haloketones with thioamides under acidic conditions . For example:

CH3COSR+NH2CSNH2Thiazole derivative+HX\text{CH}_3\text{COSR} + \text{NH}_2\text{CSNH}_2 \rightarrow \text{Thiazole derivative} + \text{HX}

This step often employs solvents like ethanol or dichloromethane at reflux temperatures.

Step 2: Benzylphenyl Substitution

A Friedel-Crafts alkylation introduces the benzylphenyl group using benzyl chloride and a Lewis catalyst (e.g., AlCl<sub>3</sub>). The reaction proceeds via electrophilic aromatic substitution:

C6H5CH2Cl+Ar-HAlCl3C6H5CH2Ar+HCl\text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{Ar-H} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{CH}_2\text{Ar} + \text{HCl}

Step 3: Sulfonylation and Acetamide Coupling

The methylsulfonyl group is introduced through sulfonation using methylsulfonyl chloride in pyridine. Subsequent acetamide coupling employs EDC/HOBt-mediated reactions to link the sulfonamide to the thiazole nitrogen.

Industrial Optimization

Scalable production utilizes continuous flow reactors to enhance reaction efficiency and yield. Purification involves high-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures. Industrial batches achieve >95% purity, critical for pharmaceutical applications.

Biological Activities and Mechanistic Insights

Enzyme Inhibition

The methylsulfonyl group is a known pharmacophore for cyclooxygenase-2 (COX-2) inhibition, implicated in anti-inflammatory applications. Molecular docking studies predict that the compound’s sulfonamide moiety interacts with COX-2’s hydrophobic pocket, analogous to celecoxib.

Anticancer Activity

Thiazole-containing compounds often inhibit kinase pathways. For example, dasatinib (a thiazole derivative) targets BCR-ABL tyrosine kinase . While unverified for this compound, its benzylphenyl group may facilitate intercalation into DNA or inhibition of topoisomerase II.

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